molecular formula C9H20N2O2 B131643 tert-Butyl (2-aminoethyl)(ethyl)carbamate CAS No. 105628-63-5

tert-Butyl (2-aminoethyl)(ethyl)carbamate

Cat. No. B131643
CAS RN: 105628-63-5
M. Wt: 188.27 g/mol
InChI Key: GCORMRJHUSHORI-UHFFFAOYSA-N
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Description

Tert-Butyl (2-aminoethyl)(ethyl)carbamate (TBEC) is an important organic compound that has a wide range of applications in scientific research. It has a unique chemical structure, which makes it an ideal compound for a variety of applications.

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : tert-Butyl (2-aminoethyl)(ethyl)carbamate is used as an intermediate in the synthesis of complex organic compounds. For example, it is used in the preparation of various derivatives through reactions like acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

  • Metalation and Alkylation Studies : This compound has been studied for its ability to undergo metalation and reaction with electrophiles. Such studies are crucial for understanding and developing new methods in organic synthesis (Sieburth et al., 1996).

  • Crystallographic Studies : The compound has been characterized through crystallographic studies to understand its structure and properties. This is important for designing molecules with specific physical and chemical properties (Kant et al., 2015).

  • Synthesis of Protease Inhibitors : It's used in the enantioselective synthesis of protease inhibitors, which are important in pharmaceutical research for developing new drugs (Ghosh et al., 2017).

  • Development of Novel Glycoconjugates : The compound is used in reactions to produce 2-deoxy-2-amino sugar carbamates, which are useful in generating unnatural glycopeptide building blocks. This application is significant in biochemical research (Henry & Lineswala, 2007).

  • Asymmetric Syntheses : It is involved in asymmetric syntheses, such as in the preparation of enantiomerically enriched arylglycinols and diamines, which are important in the development of chirally pure pharmaceuticals (O’Brien et al., 1998).

Safety and Hazards

Tert-Butyl (2-aminoethyl)(ethyl)carbamate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion, medical help should be sought immediately .

Future Directions

Tert-Butyl (2-aminoethyl)(ethyl)carbamate is provided to early discovery researchers as part of a collection of unique chemicals . It is used for R&D purposes and not for medicinal, household or other uses . The future directions of this compound will likely be influenced by the results of ongoing research and development efforts.

properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCORMRJHUSHORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556409
Record name tert-Butyl (2-aminoethyl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105628-63-5
Record name tert-Butyl (2-aminoethyl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-aminoethyl)-N-ethylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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